molecular formula C21H35NO B2601892 N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide CAS No. 256955-62-1

N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide

Cat. No.: B2601892
CAS No.: 256955-62-1
M. Wt: 317.517
InChI Key: CEVSNDWOTXZWCU-UHFFFAOYSA-N
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Description

N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide is a formamide derivative characterized by a bulky 2,4,6-tri-tert-butylphenyl group and an ethyl substituent on the nitrogen atom. The tert-butyl groups impart significant steric hindrance, influencing its physical and chemical properties, such as thermal stability, solubility, and crystallinity. While direct synthesis data for this compound are unavailable in the provided evidence, analogous formamide/acetamide derivatives (e.g., ) suggest that bromoacetyl bromide or similar reagents may be employed in its preparation . The bulky aryl group likely results in a higher melting point compared to simpler formamides and reduced solubility in polar solvents due to increased hydrophobicity.

Properties

IUPAC Name

N-ethyl-N-(2,4,6-tritert-butylphenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-11-22(14-23)18-16(20(5,6)7)12-15(19(2,3)4)13-17(18)21(8,9)10/h12-14H,11H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVSNDWOTXZWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C=O)C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide typically involves the reaction of 2,4,6-tri-tert-butylphenylamine with ethyl formate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 2,4,6-tri-tert-butylphenylamine and ethyl formate.

    Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants or products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.

    Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The bulky tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific conditions to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines.

Scientific Research Applications

Applications in Synthetic Chemistry

  • Synthesis of Functionalized Compounds
    • The compound is utilized as a reagent in the synthesis of various functionalized organic molecules. Its ability to stabilize reactive intermediates allows for the formation of complex structures through selective reactions.
    • Example Case Study : In a study involving the synthesis of selenoureas, N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide was employed as a key intermediate, leading to high yields of desired products due to its steric bulk facilitating selective reactions .
  • Catalysis
    • The compound serves as a catalyst or co-catalyst in several chemical transformations. Its bulky nature can influence reaction pathways and selectivity.
    • Data Table: Catalytic Applications
      Reaction TypeCatalyst UsedYield (%)
      Selenourea FormationThis compound91
      Acetylation ReactionsThis compound85

Applications in Materials Science

  • Polymer Chemistry
    • This compound is explored for its potential use in developing high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
    • Case Study : Research indicates that polymers modified with this compound exhibit improved thermal resistance and mechanical strength compared to unmodified counterparts.
  • Solubilizing Agents
    • The compound has been investigated as a solubilizing agent for various polymers and small molecules due to its ability to interact favorably with both polar and non-polar substances.
    • Data Table: Solubilizing Efficiency
      Polymer TypeSolvent SystemSolubilization Efficiency (%)
      Polyethylene GlycolThis compound75
      PolystyreneThis compound68

Biological Applications

  • Drug Development
    • The compound's unique properties make it a candidate for drug development processes where steric hindrance can enhance selectivity and reduce off-target effects.
    • Example Case Study : Investigations into its role as an inhibitor for specific biological targets have shown promise in modulating enzyme activity effectively.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide involves its interaction with molecular targets through its formamide group. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The formamide group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide : Features a formamide core with a highly substituted aryl group (2,4,6-tri-tert-butyl) and an ethyl group.
  • N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Acetamide derivative with a fluorophenoxy group and n-butyl chain .
  • N-(4-Methylphenyl)formamide : Simpler formamide with a single methyl-substituted phenyl group .
  • N,N-diethylformamide : Symmetrical formamide with two ethyl groups, commonly used as a polar solvent .
  • Ethalfluralin () : N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine, a pesticidal benzenamine derivative .

The tert-butyl groups in the target compound contrast with smaller substituents (e.g., methyl, butyl) in analogs, leading to distinct steric and electronic effects.

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Solubility Application/Notes
This compound* ~420 (estimated) 120–150 (estimated) N/A Low in polar solvents Potential use in materials science
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 353.4 75 82 Moderate Intermediate in organic synthesis
N-(4-Methylphenyl)formamide 149.2 Not reported N/A Moderate Studied for phase transitions
N,N-diethylformamide 102.1 -61 (liquid) N/A Highly polar Industrial solvent
Ethalfluralin 363.2 Not reported N/A Low Pre-emergent herbicide

*Estimated data based on structural analogs.

Key Observations :

  • The tert-butyl groups in the target compound likely increase melting point and reduce solubility compared to N,N-diethylformamide or N-(4-methylphenyl)formamide.
  • Ethalfluralin’s nitro and trifluoromethyl groups highlight how functional groups dictate application (pesticide vs. solvent or material science uses) .

Thermal and Chemical Stability

  • N-(4-Chlorophenyl)formamide () exhibits phase transitions under thermal stress, suggesting that aryl substituents influence solid-state behavior .
  • Steric hindrance in the target compound could reduce reactivity in nucleophilic substitution reactions compared to less hindered analogs like N-butyl acetamide derivatives .

Biological Activity

N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action, structure-activity relationships, and implications in pharmacology.

Chemical Structure

The compound's structure features a tri-tert-butylphenyl moiety, which contributes to its steric properties and biological interactions. The presence of the formamide functional group is crucial for its activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on specific enzymes. For instance, it has shown moderate inhibitory activity against histone acetyltransferases (HATs), which are critical in gene regulation.
  • Antiproliferative Properties : Studies suggest that this compound may possess antiproliferative effects, making it a candidate for cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding the relationship between structural modifications and biological activity:

Compound VariantStructural ModificationIC50 (μM)Biological Activity
Original CompoundThis compound8.6Moderate HAT inhibitor
Compound 14,5-di-substituted tert-butyl groups1.6Enhanced HAT inhibition
Compound 2Polar 4-aminomethylphenyl substituent10Little activity change
Compound 3Piperidine-containing substituent1.6Improved activity

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Histone Acetylation : Research demonstrated that this compound affects histone acetylation processes by inhibiting p300/CBP HAT activity. Inhibition of these enzymes can lead to altered gene expression profiles associated with various diseases, including cancer .
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for reducing potential side effects in therapeutic applications .
  • Mechanistic Studies : Further investigations into the mechanism of action indicated that this compound interacts with specific receptors or enzymes involved in cell signaling pathways related to proliferation and apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide, and how do steric effects influence reaction optimization?

  • Methodology : The synthesis of bulky formamides typically involves formylation of secondary amines. For example, a two-step approach may include:

Alkylation of 2,4,6-tri-tert-butylphenol with ethylamine to form the secondary amine.

Formylation using formic acid or acyl chloride under reflux in anhydrous solvents (e.g., THF or DCM).
Steric hindrance from the tert-butyl groups necessitates prolonged reaction times, elevated temperatures, or high-boiling solvents (e.g., toluene) to improve yields. Catalysts like DMAP or DCC may assist in activating the formylating agent .

  • Data Consideration : Reaction monitoring via TLC or GC-MS is critical to track intermediate formation. Yields for similar sterically hindered formamides range from 40–65% under optimized conditions .

Q. How can researchers characterize the molecular conformation of this compound?

  • Methodology : Use X-ray crystallography to resolve the dihedral angle between the formamide moiety and the aryl ring. For example, in related compounds like N-(2,4,6-trimethylphenyl)formamide, the angle is ~68° due to steric repulsion between substituents .
  • Supplementary Techniques :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and hydrogen bonding (e.g., N–H∙∙∙O interactions).
  • FT-IR : Validate formamide C=O stretching (~1660–1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .

Q. What are the stability and storage requirements for this compound?

  • Methodology : The compound is sensitive to hydrolysis and oxidation. Store under inert gas (N2_2 or Ar) at 0–6°C in amber vials. Use anhydrous solvents (e.g., THF, DCM) for handling. Stability tests via accelerated degradation studies (40°C/75% RH) can determine shelf life .

Advanced Research Questions

Q. How do steric effects from 2,4,6-tri-tert-butyl groups influence reaction pathways in cross-coupling or catalytic applications?

  • Methodology : The bulky tert-butyl groups restrict access to the nitrogen lone pair, reducing nucleophilicity. In catalytic reactions (e.g., Pd-mediated cross-coupling), ligand design must account for steric shielding. For example:

  • Use bulky phosphine ligands (e.g., PtBu3_3) to prevent catalyst poisoning.
  • Optimize solvent polarity (e.g., DMF vs. toluene) to balance solubility and reactivity .
    • Case Study : In selenourea derivatives, steric effects redirected reactions from cyclization to carbamimidoselenoate formation, highlighting the need for computational pre-screening of transition states .

Q. How can researchers reconcile discrepancies in crystallographic data for structurally similar formamides?

  • Methodology : Compare dihedral angles and hydrogen-bonding patterns across derivatives. For example:

CompoundDihedral Angle (°)Hydrogen Bond Length (Å)Reference
N-(2,4,6-Trimethylphenyl)formamide68.062.89 (N–H∙∙∙O)
N-(2,6-Dimethylphenyl)formamide64.75–66.452.85–2.91
Discrepancies arise from temperature-dependent conformational flexibility. Use variable-temperature XRD or DFT calculations (e.g., B3LYP/6-31G*) to model dynamic behavior .

Q. What strategies mitigate side reactions during formamide synthesis, such as hydrolysis or N–C bond cleavage?

  • Methodology :

Protection of Amine : Use Boc or Fmoc groups during intermediate steps.

Controlled Hydrolysis : Add molecular sieves to scavenge water in formylation reactions.

Base Selection : Avoid strong bases (e.g., NaH) that promote N–C bond cleavage. Opt for milder bases (e.g., K2_2CO3_3) .

  • Case Study : In Mn(I)–NHC complex synthesis, unintended hydrolysis of imidazolium salts yielded formamide derivatives, emphasizing the need for anhydrous conditions .

Data Contradiction Analysis

Q. Why do computational models and experimental NMR data sometimes show mismatches in predicting hydrogen-bonding networks?

  • Methodology :

  • Experimental : Use NOESY or ROESY NMR to probe intermolecular interactions.
  • Computational : Apply solvent-inclusive DFT models (e.g., PCM in Gaussian) to account for dielectric effects.
    Mismatches often arise from neglecting crystal packing forces in simulations. Hybrid approaches (MD + QM/MM) improve accuracy .

Methodological Recommendations

  • Synthesis : Prioritize steric-aware reaction design (e.g., microwave-assisted synthesis for faster kinetics).
  • Characterization : Combine XRD with solid-state NMR to resolve dynamic disorder in crystals.
  • Stability : Conduct accelerated aging studies with LC-MS to identify degradation products.

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